molecular formula C19H15N3O5S B2409105 (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895444-78-7

(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2409105
CAS No.: 895444-78-7
M. Wt: 397.41
InChI Key: IXVPDVWEKKUBRJ-FMQUCBEESA-N
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Description

(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound designed for research applications, featuring a benzothiazole core fused with a benzamide moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved drugs . This particular derivative is structurally engineered for potential use in drug discovery, specifically as a building block for molecular hybridization. The presence of a prop-2-yn-1-yl (propargyl) group attached to the benzothiazole nitrogen makes it a key intermediate for Click Chemistry via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction allows researchers to efficiently conjugate this molecule with various azide-containing compounds, such as other pharmacophores, biomolecules, or solid supports, to create novel hybrid molecules or chemical libraries for high-throughput screening. The electron-withdrawing nitro group on the benzothiazole ring can influence the compound's electronic properties and binding affinity, while the dimethoxybenzamide moiety can serve as a hydrophobic domain for potential target engagement. Based on the activity of similar benzo[d]thiazole-triazole hybrids, this compound's primary research value lies in the exploration of new therapeutic agents, particularly in oncology for targeting kinases like the Epidermal Growth Factor Receptor (EGFR) . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-4-10-21-14-9-8-12(22(24)25)11-16(14)28-19(21)20-18(23)13-6-5-7-15(26-2)17(13)27-3/h1,5-9,11H,10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVPDVWEKKUBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Nitro Group: Nitration of the benzo[d]thiazole intermediate using a mixture of concentrated nitric and sulfuric acids.

    Alkylation: The prop-2-yn-1-yl group is introduced via an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide: The final step involves the condensation of the substituted benzo[d]thiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The alkyne group can participate in addition reactions, such as hydrogenation to form an alkane.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Concentrated nitric and sulfuric acids for nitration.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of methoxy groups with other substituents.

    Addition: Hydrogenation of the alkyne to an alkane.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells through the activation of apoptotic pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted the efficacy of similar compounds against resistant strains of bacteria, suggesting that this compound could be developed as an antimicrobial agent .

Enzyme Inhibition

Benzothiazole derivatives have been explored as enzyme inhibitors in various biochemical pathways. The specific interactions of this compound with target enzymes could provide insights into its potential therapeutic roles in diseases such as diabetes and hypertension.

Pesticidal Properties

The compound's ability to control phytopathogenic microorganisms positions it as a candidate for agricultural applications. Research has indicated that similar compounds can effectively manage plant diseases caused by fungi and bacteria. The nitro group may enhance the compound's ability to penetrate plant tissues and exert its effects .

Herbicidal Activity

Benzothiazole derivatives have also shown promise as herbicides. The structural characteristics of this compound could be optimized for selective herbicidal action against unwanted plant species while minimizing harm to crops.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against breast cancer cells; induces apoptosis
Antimicrobial EfficacyEffective against resistant bacterial strains; potential for development as an antimicrobial agent
Enzyme InhibitionPotential interactions with key metabolic enzymes; implications for diabetes management
Pesticidal PropertiesEffective control of phytopathogenic microorganisms; enhances crop protection strategies
Herbicidal ActivityPromising results in selective herbicidal action; further optimization needed

Mechanism of Action

The mechanism of action of (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Lacks the benzo[d]thiazole and nitro groups, making it less complex.

    6-Nitrobenzo[d]thiazole: Does not have the benzamide or alkyne groups.

    N-(Prop-2-yn-1-yl)benzamide: Lacks the benzo[d]thiazole and nitro groups.

Uniqueness

(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethoxy groups at the 2 and 3 positions, enhancing lipophilicity.
  • A nitro group at the 6 position, which may influence its reactivity and biological interactions.
  • A benzo[d]thiazole moiety , known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study examining thiazole derivatives, a compound similar to the target showed an IC50 value of less than 10 µM against cancer cell lines, indicating potent anticancer activity . The interaction with cellular pathways involved in proliferation and apoptosis was highlighted as a key mechanism.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have been tested against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus12.4Ciprofloxacin
Escherichia coli16.4Ciprofloxacin

This table illustrates the promising antimicrobial effects observed in related compounds .

The biological activity of this compound may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor interactions : The nitro group may facilitate interactions with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation .

Synthesis and Characterization

The synthesis of this compound has been achieved through multistep reactions involving starting materials that are readily available. Characterization methods such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thiazole derivatives revealed moderate toxicity at higher concentrations, suggesting a need for further investigation into dose-dependent effects .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the benzo[d]thiazole scaffold via cyclization of substituted anilines with thiourea derivatives.

Functionalization : Introduce the nitro group at the 6-position using nitration reagents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Propargylation : Attach the prop-2-yn-1-yl group via nucleophilic substitution or Sonogashira coupling, requiring palladium catalysts and anhydrous conditions to prevent alkyne side reactions .

Amide Coupling : React with 2,3-dimethoxybenzoyl chloride using a base (e.g., triethylamine) in aprotic solvents (e.g., DCM) at room temperature .
Critical Conditions : Solvent polarity (e.g., DMF for polar intermediates), reaction time optimization (HPLC monitoring), and inert atmospheres for alkyne stability .

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of nitro and propargyl groups. Aromatic proton splitting patterns distinguish E/Z isomers .
  • HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., nitro reduction intermediates) using C18 columns and acetonitrile/water gradients .
  • FT-IR : Identifies key functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for propargyl, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for SAR studies .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate target engagement using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., viability assays) to rule out assay-specific artifacts .
  • Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay buffers; precipitation can falsely reduce apparent activity .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., nitroso intermediates) that may interfere with activity .
  • Structural Analog Comparison : Cross-reference with similar benzo[d]thiazoles (e.g., 6-chloro or 6-ethoxy analogs) to isolate nitro group contributions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases or oxidoreductases). Validate with MD simulations to assess stability .
  • QSAR Modeling : Train models on benzo[d]thiazole derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • DFT Calculations : Compute nitro group charge distribution to predict reactivity in redox environments (e.g., nitro reduction potential) .

Advanced: What strategies mitigate challenges in functionalizing the propargyl group without side reactions?

Methodological Answer:

  • Protecting Groups : Temporarily mask the alkyne with TMS or TIPS groups during nitro introduction to prevent undesired cycloadditions .
  • Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling efficiency; elevated temperatures (60–80°C) may improve yield but require strict oxygen exclusion .
  • Stepwise Synthesis : Isolate intermediates (e.g., 3-propargyl-benzo[d]thiazole) before amide coupling to simplify purification and reduce competing pathways .

Basic: How to optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for nitro group stability, switching to THF for propargyl reactions to minimize polymerization .
  • Temperature Gradients : Start nitration at 0°C, then warm gradually to 25°C to control exothermic side reactions .
  • Catalyst Loading : Reduce Pd catalyst to ≤5 mol% in coupling steps to lower metal contamination; scavengers (e.g., silica-thiol) improve post-reaction purity .

Advanced: What are key considerations in designing SAR studies for benzo[d]thiazole derivatives?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with varied groups (e.g., 6-nitro vs. 6-cyano) to map electronic effects on target binding .
  • Bioisosteric Replacement : Replace the propargyl group with non-alkynyl moieties (e.g., allyl or ethyl) to assess steric vs. electronic contributions .
  • 3D-QSAR : Align compounds using CoMFA/CoMSIA to identify pharmacophore regions influenced by methoxy and nitro substituents .

Advanced: How to analyze the nitro group’s electronic effects on reactivity?

Methodological Answer:

  • Cyclic Voltammetry : Measure reduction potentials to assess nitro’s electron-withdrawing impact on the benzo[d]thiazole ring .
  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., amide hydrolysis) to quantify electronic contributions .
  • Computational ESP Maps : Generate electrostatic potential surfaces (e.g., using Gaussian) to visualize nitro’s polarization of the aromatic system .

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